molecular formula C6H9N3OS B14489322 5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione CAS No. 64621-21-2

5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione

Katalognummer: B14489322
CAS-Nummer: 64621-21-2
Molekulargewicht: 171.22 g/mol
InChI-Schlüssel: HWBDGXCQWQOFCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-4-thiouracil with methoxyamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-2-methylpyrimidine-4(1H)-thione: Lacks the methoxy group.

    6-Methoxy-2-methylpyrimidine-4(1H)-thione: Lacks the amino group.

    5-Amino-6-methoxy-4(1H)-pyrimidinone: Contains a carbonyl group instead of a thione group.

Uniqueness

5-Amino-6-methoxy-2-methylpyrimidine-4(1H)-thione is unique due to the presence of both amino and methoxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups may enhance its potential as a versatile intermediate in chemical synthesis and its biological activity.

Eigenschaften

CAS-Nummer

64621-21-2

Molekularformel

C6H9N3OS

Molekulargewicht

171.22 g/mol

IUPAC-Name

5-amino-6-methoxy-2-methyl-1H-pyrimidine-4-thione

InChI

InChI=1S/C6H9N3OS/c1-3-8-5(10-2)4(7)6(11)9-3/h7H2,1-2H3,(H,8,9,11)

InChI-Schlüssel

HWBDGXCQWQOFCR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=S)C(=C(N1)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.